N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxypyrimidine ring, a thiadiazole ring, and a carboxamide group, which collectively contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Methoxypyrimidine Introduction: The methoxypyrimidine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with methoxy-containing reagents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The methoxypyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism by which N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby influencing various physiological and pathological conditions.
Comparison with Similar Compounds
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as and share structural similarities but differ in functional groups.
Uniqueness: The presence of the carboxamide group in imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
This compound , covering its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c1-5-7(17-14-13-5)8(15)12-6-3-10-9(16-2)11-4-6/h3-4H,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJLLJDDNDADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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